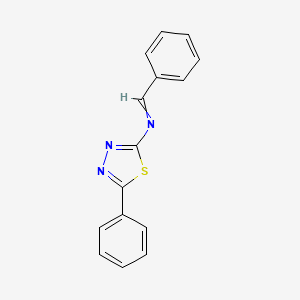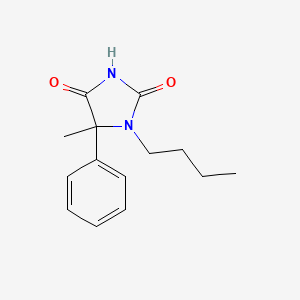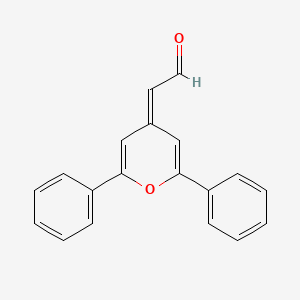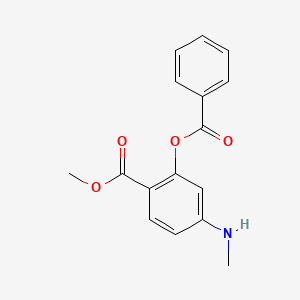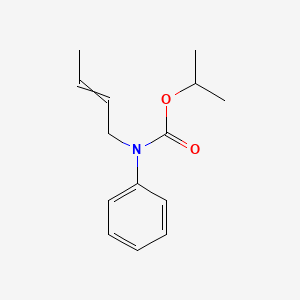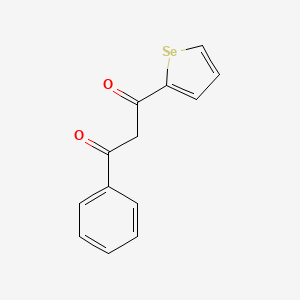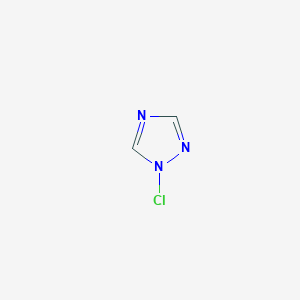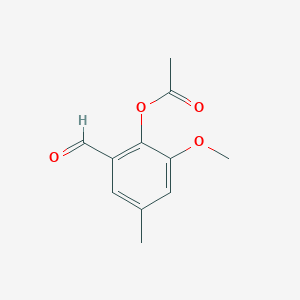
Phosphinic acid, methylphenyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, methylphenyl-, phenyl ester is an organophosphorus compound that belongs to the class of phosphinates It is characterized by the presence of a phosphinic acid group bonded to a methylphenyl and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylphenyl-, phenyl ester can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and aryl halides, followed by subsequent hydrogenolysis of the protecting group and hydrolysis of the ester function . Another method includes the reaction of phosphinic acid derivatives with phenyl esters under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, methylphenyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinates. These products have various applications in different fields .
Applications De Recherche Scientifique
Phosphinic acid, methylphenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, methylphenyl-, phenyl ester involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the natural substrate from binding. This inhibition can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphinic acid, methylphenyl-, phenyl ester include:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state.
Phosphine oxides: These compounds are also organophosphorus compounds but have different functional groups.
Uniqueness
This compound is unique due to its specific ester group and the combination of methylphenyl and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
14365-34-5 |
|---|---|
Formule moléculaire |
C13H13O2P |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
[methyl(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H13O2P/c1-16(14,13-10-6-3-7-11-13)15-12-8-4-2-5-9-12/h2-11H,1H3 |
Clé InChI |
DWHSVVRFALFXPW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


